molecular formula C7H5ClO3 B12436609 2,4-Dihydroxybenzoyl chloride CAS No. 57438-38-7

2,4-Dihydroxybenzoyl chloride

Cat. No.: B12436609
CAS No.: 57438-38-7
M. Wt: 172.56 g/mol
InChI Key: AJKGBJQEFCGNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxybenzoyl chloride is an organic compound with the molecular formula C7H5ClO3. It is a derivative of benzoic acid, where two hydroxyl groups are positioned at the 2 and 4 locations on the benzene ring, and a chlorine atom is attached to the carbonyl carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxybenzoyl chloride can be synthesized from 2,4-dihydroxybenzoic acid through a reaction with thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). The reaction typically occurs at room temperature, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dihydroxybenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-dihydroxybenzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxybenzoyl Chloride
  • 2,5-Dihydroxybenzoyl Chloride
  • 2,6-Dihydroxybenzoyl Chloride
  • 3,4-Dihydroxybenzoyl Chloride
  • 3,5-Dihydroxybenzoyl Chloride

Uniqueness

2,4-Dihydroxybenzoyl chloride is unique due to the specific positioning of the hydroxyl groups at the 2 and 4 locations on the benzene ring. This positioning influences its reactivity and the types of derivatives it can form. Compared to other dihydroxybenzoyl chlorides, it may exhibit different chemical properties and applications .

Properties

CAS No.

57438-38-7

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

IUPAC Name

2,4-dihydroxybenzoyl chloride

InChI

InChI=1S/C7H5ClO3/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H

InChI Key

AJKGBJQEFCGNJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.